N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzodioxole moiety, which is a common structural motif in various bioactive molecules, and a morpholine ring, which is often found in pharmaceuticals due to its favorable pharmacokinetic properties.
Mechanism of Action
Target of Action
A similar compound, n-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1h-imidazol-1-yl)-6-methylpyrimidin-4-yl]-d-prolinamide, has been reported to target nitric oxide synthase, inducible .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that similar compounds can affect microtubule assembly, causing mitotic blockade and cell apoptosis .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via a cyclization reaction involving catechol and formaldehyde.
Introduction of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving an appropriate amine and diethylene glycol.
Coupling Reactions: The final step involves coupling the benzodioxole and morpholine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Another compound with a benzodioxole moiety, known for its anticancer properties.
N-(2H-1,3-benzodioxol-5-yl)methyl-3-{3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide: A compound with similar structural features, used in drug discovery.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide is unique due to its combination of a benzodioxole moiety and a morpholine ring, which imparts specific pharmacokinetic and pharmacodynamic properties. Its ability to target mitochondrial pathways under glucose starvation conditions makes it a promising candidate for anticancer therapy.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-18-11-24-10-15(21(18)9-13-4-2-1-3-5-13)19(23)20-14-6-7-16-17(8-14)26-12-25-16/h1-8,15H,9-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAOHIFISDVJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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